KAT681
CAS No.: 373641-87-3
Cat. No.: VC0531613
Molecular Formula: C24H21FNNaO6
Molecular Weight: 461.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 373641-87-3 |
|---|---|
| Molecular Formula | C24H21FNNaO6 |
| Molecular Weight | 461.4 g/mol |
| IUPAC Name | sodium;3-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-3-oxopropanoate |
| Standard InChI | InChI=1S/C24H22FNO6.Na/c1-13-9-17(26-21(28)12-22(29)30)10-14(2)24(13)32-18-7-8-20(27)19(11-18)23(31)15-3-5-16(25)6-4-15;/h3-11,23,27,31H,12H2,1-2H3,(H,26,28)(H,29,30);/q;+1/p-1 |
| Standard InChI Key | WIAUUVBWUTVDDD-UHFFFAOYSA-M |
| SMILES | CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C)NC(=O)CC(=O)[O-].[Na+] |
| Canonical SMILES | CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C)NC(=O)CC(=O)[O-].[Na+] |
| Appearance | Solid powder |
Introduction
Chemical Profile and Structural Characteristics
KAT681 belongs to the class of malonamic acid derivatives, featuring a complex structure optimized for hepatic receptor specificity. Its molecular formula, , includes a fluorophenyl-hydroxymethyl group linked to a phenoxy-dimethylanilino backbone, conferring both hydrophobicity and selective binding affinity for thyroid hormone receptor beta (THRβ) isoforms prevalent in the liver .
Table 1: Key Chemical Properties of KAT681
| Property | Value |
|---|---|
| CAS Number | 373641-87-3 |
| Molecular Formula | |
| Molecular Weight | 461.4 g/mol |
| IUPAC Name | Sodium 3-[4-(3-[(4-fluorophenyl)(hydroxy)methyl]-4-hydroxyphenoxy)-3,5-dimethylphenyl]amino-3-oxopropanoate |
| SMILES | CC1=CC(=CC(=C1OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C)NC(=O)CC(=O)[O-].[Na+] |
| Solubility | >98% purity in aqueous buffers (research-grade) |
The compound exists in both free acid (, CID: 9847968) and monosodium salt forms, with the latter enhancing bioavailability for oral administration in preclinical models .
Mechanism of Action: Liver-Selective Thyromimetic Activity
KAT681 exerts its effects through agonism of THRβ, a receptor isoform densely expressed in hepatocytes. Unlike endogenous thyroid hormones (T3/T4), which activate THRs ubiquitously, KAT681’s structural modifications limit extrahepatic activity, minimizing adverse effects such as cardiotoxicity and muscle wasting .
Modulation of Lipid Metabolism
-
Reverse Cholesterol Transport (RCT): KAT681 upregulates hepatic LDL receptor (LDLr) and scavenger receptor class B type I (SR-BI), enhancing cholesterol uptake from plasma and biliary excretion. In apoE-deficient mice, this mechanism reduced atherosclerotic plaque formation by 60% after prolonged treatment .
-
Bile Acid Synthesis: The compound stimulates cytochrome P450 7A1 (CYP7A1), accelerating cholesterol conversion to bile acids. This process lowers plasma LDL-C levels by 34–48% in rodent models .
Anticarcinogenic Effects
KAT681 demonstrates biphasic activity against diethylnitrosamine (DEN)-induced hepatocarcinogenesis in rats:
-
Early Phase (3 weeks): Reduces glutathione S-transferase placental form (GST-P)-positive altered hepatocellular foci (AHF) by 20–44% via transiently increased hepatocyte proliferation, facilitating the clearance of preneoplastic cells .
-
Late Phase (20 weeks): Suppresses hepatocellular adenoma (HCA) growth by 34% through sustained inhibition of proliferative indices (PIs) within lesions .
Preclinical Efficacy in Metabolic and Hepatic Disease Models
Atherosclerosis and Dyslipidemia
In apolipoprotein E knockout (apoE KO) mice fed a Western diet, KAT681 (0.25 mg/kg/day) reduced aortic plaque area by 60% over 12 weeks. This correlated with a 64% decrease in serum γ-glutamyl transpeptidase (GGT) activity, a marker of hepatic oxidative stress .
Table 2: Effects of KAT681 on Lipid Parameters in Rodent Models
| Parameter | Change (%) | Model | Dose/Duration |
|---|---|---|---|
| Plasma LDL-C | -48 | DEN-induced rats | 0.25 mg/kg, 3 weeks |
| Biliary Cholesterol Secretion | +120 | C57BL/6 mice | 0.1 mg/kg, 8 weeks |
| Atherosclerotic Plaque Area | -60 | apoE KO mice | 0.25 mg/kg, 12 weeks |
Hepatocellular Carcinoma (HCC) Chemoprevention
In a two-stage hepatocarcinogenesis model (DEN initiation followed by 2-acetylaminofluorene promotion), KAT681 (0.1 mg/kg/day for 20 weeks) reduced HCA incidence by 34% and mean lesion size by 27%. Mechanistically, this involved downregulation of pro-survival pathways such as PI3K/Akt and NF-κB .
Comparative Analysis with Other Thyromimetics
Unlike sobetirome, a blood-brain barrier-permeable THR agonist, KAT681’s liver-restricted action avoids central nervous system (CNS) side effects such as anxiety and tremor . Additionally, it lacks the cardiotoxic profile of non-selective agonists like triiodothyronine (T3), making it preferable for chronic metabolic disorders .
Clinical Development and Future Directions
As of 2025, KAT681 remains in preclinical development, with its primary indication focused on chemoprevention of HCC and treatment of dyslipidemia-associated atherosclerosis. Challenges include optimizing dosing regimens to balance AHF clearance and long-term antiproliferative effects. Ongoing studies aim to validate its efficacy in non-human primates and establish biomarkers for early-phase clinical trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume